(rel)-MK 287 (Relatlimab): A Technical Guide to its Mechanism of Action
(rel)-MK 287 (Relatlimab): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(rel)-MK 287, known as relatlimab, is a first-in-class human IgG4 monoclonal antibody that targets the Lymphocyte-Activation Gene 3 (LAG-3) immune checkpoint. By blocking the inhibitory function of LAG-3, relatlimab restores the activity of exhausted T cells, leading to an enhanced anti-tumor immune response. This technical guide provides an in-depth overview of the mechanism of action of relatlimab, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows.
Introduction to LAG-3 and its Role in T-Cell Exhaustion
Lymphocyte-Activation Gene 3 (LAG-3) is a transmembrane protein expressed on the surface of activated T cells, natural killer (NK) cells, and regulatory T cells (Tregs).[1] It functions as an inhibitory immune checkpoint, playing a crucial role in downregulating T-cell activity to maintain immune homeostasis and prevent autoimmunity.[2] In the tumor microenvironment, chronic antigen exposure leads to the sustained upregulation of LAG-3 on tumor-infiltrating lymphocytes (TILs), contributing to a state of T-cell exhaustion.[3] This exhausted phenotype is characterized by a diminished capacity to proliferate, produce effector cytokines, and mount an effective anti-tumor response.[3]
LAG-3 exerts its inhibitory effects primarily through its interaction with Major Histocompatibility Complex (MHC) class II molecules expressed on antigen-presenting cells (APCs) and some tumor cells.[1][3] More recently, fibrinogen-like protein 1 (FGL1) has also been identified as a key ligand for LAG-3.[4] The engagement of LAG-3 by its ligands transmits inhibitory signals into the T cell, suppressing T-cell receptor (TCR) signaling and effector functions.[3]
Molecular Mechanism of Action of Relatlimab
Relatlimab is a high-affinity, blocking monoclonal antibody that specifically binds to human LAG-3.[3][4] By physically obstructing the interaction between LAG-3 and its ligands, MHC class II and FGL1, relatlimab effectively removes the "brake" on T-cell activation.[3][4] This blockade reinvigorates exhausted T cells, restoring their ability to proliferate and secrete effector cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[5] The restoration of T-cell function enhances the immune system's ability to recognize and eliminate cancer cells.[1][5]
Notably, LAG-3 and Programmed Death-1 (PD-1) are often co-expressed on exhausted T cells and act through distinct, non-redundant inhibitory pathways.[6] Preclinical and clinical data have demonstrated that the dual blockade of LAG-3 with relatlimab and PD-1 with an agent like nivolumab results in a synergistic enhancement of anti-tumor activity compared to the inhibition of either pathway alone.[4][6]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of relatlimab.
Table 1: Binding Affinity and Kinetics of Relatlimab
| Parameter | Value | Cell/System | Reference |
| EC50 | 0.49 nmol/L | Immobilized hLAG-3–hFc (ELISA) | [4] |
| EC50 | 1.46 nmol/L | CHO cells expressing hLAG-3 | [4] |
| Mean EC50 | 0.11 nmol/L | Primary activated human CD4+ T cells | [4] |
| Mean EC50 | 29.11 nmol/L | Primary activated cynomolgus CD4+ T cells | [4] |
| Apparent Affinity (KD) | 0.12 nmol/L | Intact bivalent relatlimab (SPR) | [4] |
| Monovalent Affinity (KD) | 10 nmol/L | Relatlimab Fab fragment (SPR) | [4] |
Table 2: In Vitro Functional Activity of Relatlimab
| Assay | Parameter | Value | Cell/System | Reference |
| LAG-3/MHC II Blockade | IC50 | 0.67 nmol/L | Daudi B lymphoid cells | [4] |
| LAG-3/FGL1 Blockade | IC50 | 0.019 nmol/L | Recombinant proteins | [4] |
| T-cell Hybridoma Activation | IC50 | 1.05 nmol/L | 3A9-hLAG-3 T-cell hybridoma | [4] |
Table 3: Clinical Efficacy of Relatlimab in Combination with Nivolumab (RELATIVITY-047 Trial)
| Endpoint | Relatlimab + Nivolumab | Nivolumab Monotherapy | Hazard Ratio (95% CI) | P-value | Reference |
| Median Progression-Free Survival (PFS) | 10.1 months | 4.6 months | 0.75 (0.62 to 0.92) | 0.006 | [1][6] |
| 12-Month PFS Rate | 47.7% | 36.0% | N/A | N/A | [1] |
| Objective Response Rate (ORR) | 43.1% | 32.6% | N/A | N/A | [5] |
| Complete Response Rate | 16.3% | 14.2% | N/A | N/A | [5] |
Signaling Pathways and Experimental Workflows
Diagram 1: The LAG-3 Signaling Pathway
Caption: The LAG-3 inhibitory signaling pathway in exhausted T cells.
Diagram 2: Mechanism of Action of Relatlimab
Caption: Relatlimab blocks LAG-3, restoring T cell function.
Diagram 3: Experimental Workflow for In Vitro T-Cell Activation Assay
Caption: Workflow for assessing relatlimab's effect on T-cell activation.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of relatlimab, based on published methodologies.[3]
T-Cell Activation and Cytokine Release Assay
Objective: To assess the ability of relatlimab to enhance T-cell activation and cytokine production in vitro.
Methodology:
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Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
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Cell Culture: PBMCs are cultured in 96-well plates at a density of 2 x 105 cells/well in complete RPMI-1640 medium.
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Stimulation: T-cell activation is induced using a sub-optimal concentration of Staphylococcal enterotoxin B (SEB) or anti-CD3/anti-CD28 antibodies.
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Treatment: Cells are treated with relatlimab, an isotype control antibody, nivolumab, or a combination of relatlimab and nivolumab at various concentrations.
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Incubation: The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 incubator.
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Supernatant Collection: After incubation, the culture supernatants are collected for cytokine analysis.
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Cytokine Quantification (ELISA): The concentration of cytokines such as IFN-γ and IL-2 in the supernatants is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
LAG-3/MHC Class II Blocking Assay
Objective: To determine the ability of relatlimab to block the interaction between LAG-3 and MHC class II.
Methodology:
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Cell Lines: Daudi cells, a human B-cell lymphoma line that endogenously expresses high levels of MHC class II, are used as the target cells.
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Recombinant Protein: A recombinant human LAG-3-mFc fusion protein is used to detect binding to MHC class II.
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Incubation with Antibody: The LAG-3-mFc fusion protein is pre-incubated with serial dilutions of relatlimab or an isotype control antibody.
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Binding Reaction: The antibody/protein mixture is then added to the Daudi cells and incubated to allow for binding.
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Detection: The binding of the LAG-3-mFc fusion protein to the Daudi cells is detected using a fluorescently labeled anti-mouse Fc secondary antibody.
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Flow Cytometry Analysis: The fluorescence intensity is measured by flow cytometry. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the binding affinity and kinetics of relatlimab to human LAG-3.
Methodology:
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Immobilization: Recombinant human LAG-3 is immobilized on a sensor chip.
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Analyte Injection: Serial dilutions of relatlimab (as the analyte) are flowed over the sensor chip surface.
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Data Acquisition: The association and dissociation of relatlimab to LAG-3 are monitored in real-time by detecting changes in the refractive index at the sensor surface.
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Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Conclusion
(rel)-MK 287 (relatlimab) is a potent and specific inhibitor of the LAG-3 immune checkpoint. Its mechanism of action, centered on blocking the interaction between LAG-3 and its ligands, leads to the restoration of exhausted T-cell function and enhanced anti-tumor immunity. The synergistic effect observed with PD-1 blockade has established the combination of relatlimab and nivolumab as a significant advancement in cancer immunotherapy. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working in the field of immuno-oncology.
References
- 1. hub.uoa.gr [hub.uoa.gr]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Preclinical Characterization of Relatlimab, a Human LAG-3–Blocking Antibody, Alone or in Combination with Nivolumab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Characterization of Relatlimab, a Human LAG-3-Blocking Antibody, Alone or in Combination with Nivolumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relatlimab: a novel drug targeting immune checkpoint LAG-3 in melanoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relatlimab and Nivolumab versus Nivolumab in Untreated Advanced Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
